1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine
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Overview
Description
1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with tert-butyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One common approach is the sulfonylation of a pyrrolidine derivative with tert-butyl and methylsulfonyl groups. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(S)-2-tert-Butyl-1-[(4-methylphenyl)sulfonyl]aziridine: A chiral compound with similar sulfonyl groups.
tert-Butyl peresters: Compounds with tert-butyl groups and ester functionalities.
Uniqueness
1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is unique due to its specific combination of tert-butyl and methylsulfonyl groups on a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-13(8-6-12)22(19,20)16-10-9-14(11-16)21(4,17)18/h5-8,14H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPGLOTEUMANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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